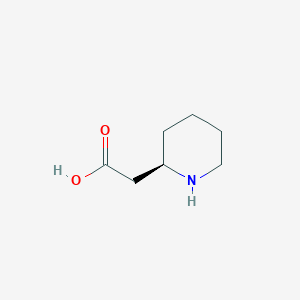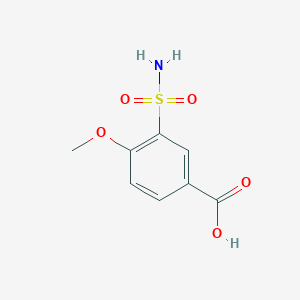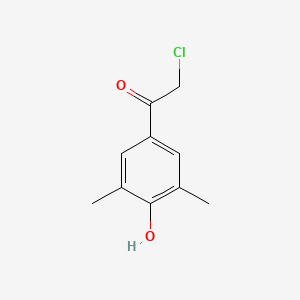
2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Overview
Description
“2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone” is a chemical compound with the CAS Number: 40943-25-7. Its molecular weight is 198.65 and its IUPAC name is 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
Chalcone derivatives, such as 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone, have been shown to possess significant antimicrobial properties . They can inhibit various targets within the antibiotic-resistance development pathways, making bacteria susceptible to antibacterial compounds . This application is crucial in developing new antimicrobial agents to combat resistant strains of bacteria.
Anti-inflammatory Properties
These compounds have demonstrated anti-inflammatory effects, with some chalcone compounds showing higher potency than reference drugs like indomethacin and ibuprofen . This suggests potential use in treating inflammatory conditions and pain management.
Anticancer Potential
Chalcones are known for their anticancer activities , with the ability to interfere with multiple pathways involved in cancer cell proliferation . The structural flexibility of chalcone derivatives allows for the design of molecules tailored to target specific cancer types.
Enzyme Inhibition
The unique structure of chalcone derivatives enables them to act as enzyme inhibitors . This is particularly relevant in the design of drugs that target enzymes involved in disease progression, such as those implicated in neurodegenerative diseases.
Antioxidant Effects
Chalcone derivatives exhibit antioxidant properties , scavenging free radicals and protecting cells from oxidative stress . This application is beneficial in preventing or slowing the progression of diseases caused by oxidative damage.
Neuroprotective Activity
These compounds have shown promise in neuroprotection , protecting neurons from excitotoxicity and other forms of neurotoxicity . This could be pivotal in the treatment of neurodegenerative disorders like Alzheimer’s disease.
Pharmacokinetic Modulation
Modifying the chalcone structure can enhance its pharmacokinetic properties, such as solubility and bioavailability . This has implications for improving the efficacy and safety profiles of pharmaceuticals.
Industrial Applications
Beyond pharmacological uses, chalcone derivatives have applications in food sciences and as additives in industrial products due to their biological activities .
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCAOMADEYRKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377372 | |
| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
CAS RN |
40943-25-7 | |
| Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



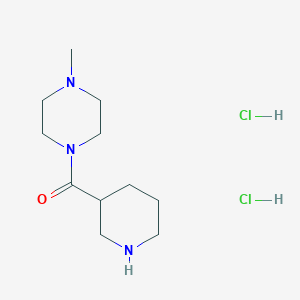

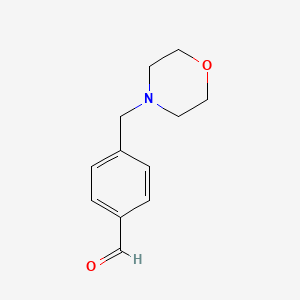
![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)
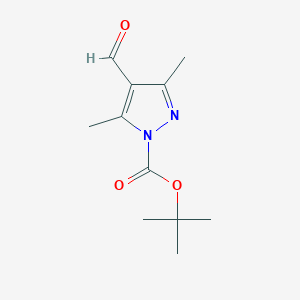
![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)
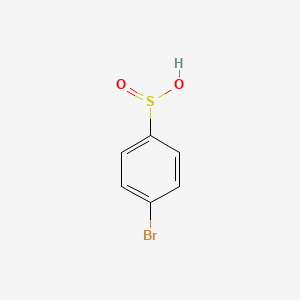
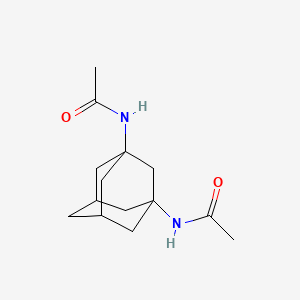
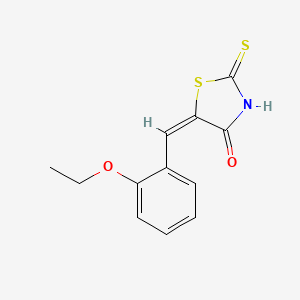

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)

